molecular formula C19H20O3 B3058518 2'-Carboethoxy-3-(4-methylphenyl)propiophenone CAS No. 898768-59-7

2'-Carboethoxy-3-(4-methylphenyl)propiophenone

Cat. No.: B3058518
CAS No.: 898768-59-7
M. Wt: 296.4 g/mol
InChI Key: LGTLXCXRVHHSOM-UHFFFAOYSA-N
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Description

2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone typically involves the reaction of 4-methylbenzene with propiophenone derivatives under controlled conditions. The reaction conditions include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2'-Carboethoxy-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

2'-Carboethoxy-3-(4-methylphenyl)propiophenone has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in the study of biological processes and as a tool in molecular biology research.

  • Industry: The compound can be used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 2'-Carboethoxy-3-(4-methylphenyl)propiophenone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2'-Carboethoxy-3-(4-methylphenyl)propiophenone is similar to other compounds with similar structures, such as 4'-Carboethoxy-3-(2-methylphenyl)propiophenone. its unique substitution pattern and molecular weight distinguish it from these compounds. Other similar compounds include:

  • 4'-Carboethoxy-3-(2-methylphenyl)propiophenone

  • 3'-Carboethoxy-4-(4-methylphenyl)propiophenone

These compounds may have different physical and chemical properties, leading to varied applications and reactivity.

Properties

IUPAC Name

ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTLXCXRVHHSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644115
Record name Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-59-7
Record name Ethyl 2-[3-(4-methylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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